

A Comparative Guide to the Specificity of KJ-Pyr-9 for MYC

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Compound of Interest

Compound Name: KJ Pyr 9

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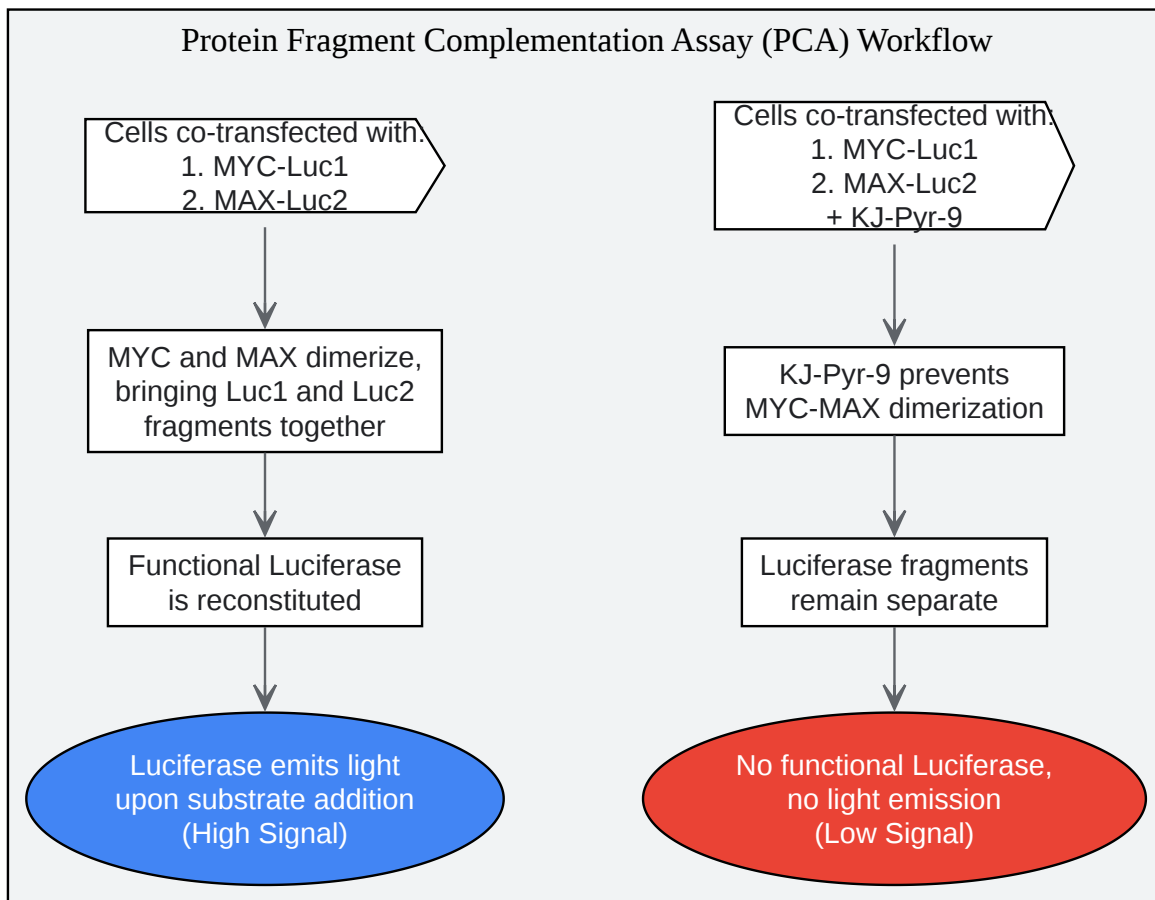
For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its deregulation is a hallmark of a vast majority of human cancers, making it a prime target for therapeutic intervention. However, the intrinsically disordered nature of the MYC protein has rendered it a notoriously "undruggable" target. This guide provides a comprehensive analysis of KJ-Pyr-9, a small molecule inhibitor designed to directly target MYC, and compares its specificity and performance against other known MYC inhibitors, supported by experimental data.

Mechanism of Action: Direct Interference with MYC-MAX Heterodimerization

MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX. This MYC-MAX complex then binds to E-box DNA sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and metabolism. KJ-Pyr-9 was identified from a Kröhnke pyridine library through a fluorescence polarization screen designed to detect inhibitors of the MYC-MAX interaction[1][2].

Subsequent studies have shown that KJ-Pyr-9 directly binds to the MYC protein, interfering with its ability to form a functional heterodimer with MAX[1][3]. This disruption of the MYC-MAX complex is the primary mechanism by which KJ-Pyr-9 inhibits MYC's transcriptional and oncogenic activities[4].



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